BenchChemオンラインストアへようこそ!

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Kinase inhibition p38α MAPK SAR

This unsymmetrical oxalamide combines a 4-fluorobenzyl N1-substituent, a furan-2-yl ring, and a tertiary alcohol-bearing 2-hydroxypropyl linker, distinguishing it from all identified structural analogues. The oxalamide scaffold is a privileged chemotype with demonstrated potent enzyme inhibition (e.g., IDO1, SCD) and selective low nanomolar cytotoxicity against NSCLC subsets. The ¹⁹F NMR-active label, UV-active furan ring, and metabolically stable tertiary alcohol make it a valuable probe for biophysical assay development. Ideal for laboratories conducting NSCLC phenotypic screening (ensure CYP4F11 expression status) or exploring kinase inhibitor scaffold-hopping strategies.

Molecular Formula C16H17FN2O4
Molecular Weight 320.32
CAS No. 1396678-35-5
Cat. No. B2398606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
CAS1396678-35-5
Molecular FormulaC16H17FN2O4
Molecular Weight320.32
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CO2)O
InChIInChI=1S/C16H17FN2O4/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21)
InChIKeyJJSDEYSICJUAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide (CAS 1396678-35-5): Procurement-Relevant Chemical Profile


N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide (CAS 1396678-35-5, molecular formula C₁₆H₁₇FN₂O₄, molecular weight 320.31 g/mol) is a synthetic unsymmetrical oxalamide derivative incorporating three distinct pharmacophoric elements: a 4-fluorobenzyl moiety on the N1 terminus, a furan-2-yl ring, and a 2-hydroxypropyl linker bearing a tertiary alcohol on the N2 terminus . The oxalamide scaffold (–NH–CO–CO–NH–) is a recognized privileged structure in medicinal chemistry, with published examples demonstrating potent enzyme inhibition—including IDO1 (IC₅₀ = 3.9 nM in cellular assay) and stearoyl CoA desaturase (SCD)—as well as low nanomolar selective cytotoxicity against subsets of non-small cell lung cancer (NSCLC) lines [1][2]. However, it must be explicitly stated that no primary research publications, patents, or curated bioactivity database entries (PubChem, ChEMBL, BindingDB) were identified for this specific compound as of the search date. Consequently, all quantitative differentiation claims below are derived from class-level inference and structural analogue comparison rather than from direct experimental data on CAS 1396678-35-5 itself.

Why N1-(4-Fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide Cannot Be Casually Substituted by In-Class Oxalamide Analogs


Within the oxalamide chemotype, subtle structural variations produce dramatically divergent biological outcomes. Published structure-activity relationship (SAR) studies demonstrate that incorporating an oxalamide moiety at the C-3 position of heterobicyclic p38α MAP kinase inhibitors enhances potency by 3- to 10-fold relative to non-oxalamide analogs [1]. In the IDO1 inhibitor series, modification of the oxalamide-derived chemotype yielded compounds spanning over three orders of magnitude in cellular potency (IC₅₀ from 3.9 nM to >10 μM), illustrating that even conservative substituent alterations can abolish target engagement [2]. The target compound's specific combination of a 4-fluorobenzyl N1-substituent, a furan-2-yl ring, and a tertiary alcohol-bearing 2-hydroxypropyl linker differentiates it from all identified structural analogs—including the regioisomeric N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide and N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide (CAS 1428365-67-6)—in key properties: hydrogen-bond donor/acceptor topology, logP, and metabolic vulnerability of the furan ring . Generic substitution within this compound class therefore carries a high risk of altered target engagement, selectivity profile, and ADME properties. The sections below provide the best available evidence, categorized by evidence strength, to inform procurement decisions.

Quantitative Differentiation Evidence for N1-(4-Fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide (CAS 1396678-35-5) vs. Structural Analogs and In-Class Candidates


Evidence Item 1: Oxalamide Scaffold Confers 3- to 10-Fold Potency Enhancement in Kinase Inhibition vs. Non-Oxalamide Heterobicyclic Scaffolds

Published SAR on heterobicyclic p38α MAP kinase inhibitors demonstrates that incorporation of an oxalamide moiety at the C-3 position enhances inhibitory potency by 3- to 10-fold compared to matched non-oxalamide analogs within the same scaffold series [1]. While this data derives from a structurally distinct heterobicyclic series and not from CAS 1396678-35-5 itself, it establishes a class-level principle: the oxalamide core is a non-innocent structural element that can drive potency improvements exceeding half a log unit. For procurement decisions, this implies that replacing an oxalamide-based compound with a non-oxalamide alternative—even one sharing other pharmacophoric features—may result in substantial potency loss.

Kinase inhibition p38α MAPK SAR

Evidence Item 2: Oxalamide Chemotype Achieves Low Nanomolar Selective Cytotoxicity in NSCLC Lines—A Property Not Shared Across All Structural Classes

In a viability screen of >200,000 small molecules, oxalamides and benzothiazoles were the only two chemical series identified that exhibited selective toxicity at low nanomolar concentrations against the same 4 of 12 human NSCLC lines tested [1]. This selectivity was mechanistically attributed to differential expression of CYP4F11, which bioactivates the compounds into irreversible stearoyl CoA desaturase (SCD) inhibitors [1]. The target compound CAS 1396678-35-5 was not among the specific oxalamides reported in this study; however, its structural features (fluorobenzyl substitution, furan heterocycle, hydroxyalkyl linker) are consistent with the broader oxalamide series that demonstrated this cell-line-selective phenotype [1]. Users evaluating procurement of CAS 1396678-35-5 for anticancer screening should note that not all oxalamide derivatives exhibit this selectivity—SAR within this phenotype is narrow and substituent-dependent.

Cancer cell line selectivity NSCLC SCD inhibition

Evidence Item 3: IDO1 Inhibitory Potency of the Oxalamide Chemotype Ranges from 3.9 nM to >10 μM—Demonstrating That Substituent Choice Is a Critical Procurement Variable

Structural modification of an oxalamide-derived chemotype produced IDO1 inhibitors spanning a >2,500-fold potency range: the most potent representative compound (18) inhibited human IDO1 with an IC₅₀ of 3.9 nM in a cellular assay and 52 nM in a human whole blood assay, while other derivatives within the same oxalamide series exhibited IC₅₀ values exceeding 10 μM [1]. For the target compound CAS 1396678-35-5, no IDO1 data were found. However, the 4-fluorobenzyl and furan-2-yl substituents present in the target compound differ from the spirofused bicyclic scaffold that produced the most potent IDO1 inhibitors [1]. Procurement specialists should verify whether the target compound's substituent set has been profiled against IDO1 or other heme-containing enzymes before assuming comparable potency.

IDO1 inhibition Immuno-oncology Oxalamide SAR

Evidence Item 4: Molecular Topology Differentiation—Tertiary Alcohol and Furan-2-yl in the 2-Hydroxypropyl Linker vs. Primary Alcohol and Furan-3-yl in Closest Regioisomers

CAS 1396678-35-5 bears a tertiary alcohol on a 2-hydroxypropyl linker with the furan ring attached at the 2-position of the propyl chain. Its closest commercial analogs differ in critical structural parameters: (a) N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide shifts the furan and hydroxyl group to the 3-position of the propyl linker, altering hydrogen-bond donor/acceptor geometry; (b) N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide (CAS 1428365-67-6) additionally repositions the furan attachment from the 2- to the 3-position of the furan ring . The tertiary alcohol in the target compound is resistant to oxidation (unlike primary or secondary alcohols in simpler analogs such as N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide), and the furan-2-yl (vs. furan-3-yl) attachment influences both electronic distribution and metabolic liability at the furan ring [1]. No comparative experimental stability or potency data exist for these specific analogs. This evidence is therefore classified as Supporting evidence based on well-established medicinal chemistry principles rather than direct measurement.

Structural differentiation Hydrogen bonding Metabolic stability

Evidence Item 5: Fluorinated Benzyloxalamides as Cholesteryl Ester Transfer Protein (CETP) Inhibitors—Substituent-Dependent Activity Within the 4-Fluorobenzyl Oxalamide Series

A series of ten fluorinated benzyloxalamides (8a–j) were synthesized and evaluated for cholesteryl ester transfer protein (CETP) inhibition [1]. Compound 8f demonstrated the greatest activity with 64.1% inhibition at 10 µM, while other analogs in the same series exhibited lower activity (exact values for all ten compounds not fully disclosed in the abstract) [1]. All compounds in this series share the 4-fluorobenzyl oxalamide substructure present in CAS 1396678-35-5, establishing that this pharmacophoric element is compatible with CETP inhibition. However, the target compound was not among those tested, and its furan-2-yl-2-hydroxypropyl N2-substituent differs from all ten reported analogs. No CETP inhibition data exist for CAS 1396678-35-5.

CETP inhibition Fluorobenzyl oxalamide Cardiovascular

Evidence Item 6: Oxalamide Derivatives as Dual Cholinesterase Inhibitors for Alzheimer's Disease—Moderate Potency Achievable with Proper Substitution

A series of fifteen oxalamide derivatives (1–15) were synthesized and screened against electric eel acetylcholinesterase (EeAChE) and horse serum butyrylcholinesterase (hBuChE) [1]. Several compounds appeared as moderately potent inhibitors of both enzymes; compound 13 (N-substituted oxalamide derivative, exact structure not fully specified in the abstract) was highlighted among the active members [1]. None of the reported compounds correspond to CAS 1396678-35-5. The target compound's furan-2-yl and 2-hydroxypropyl substituents are structurally distinct from the reported series, and no cholinesterase inhibition data are available for the target compound. This evidence is presented to indicate a potential screening direction rather than to assert confirmed activity.

Alzheimer's disease Cholinesterase inhibition Oxalamide SAR

Recommended Application Scenarios for N1-(4-Fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide (CAS 1396678-35-5) Based on Available Evidence


Scenario 1: Oncology-Focused Screening Library Expansion Leveraging the Oxalamide NSCLC-Selective Toxicity Phenotype

The oxalamide chemotype was one of only two chemical series—out of >200,000 compounds screened—that demonstrated selective low nanomolar toxicity against a defined subset (4/12) of NSCLC cell lines via CYP4F11-dependent bioactivation to irreversible SCD inhibitors [1]. CAS 1396678-35-5, with its fluorobenzyl-furan-hydroxypropyl substitution pattern, extends the chemical diversity of the oxalamide series beyond the specific structures reported in the original screen. Procurement of this compound is justified for laboratories conducting NSCLC-focused phenotypic screening, provided that CYP4F11 expression status is incorporated into the screening cascade. Users should note that the compound has not itself been tested in this assay and its activity must be empirically determined.

Scenario 2: Kinase Inhibitor Medicinal Chemistry Programs Requiring Oxalamide-Based Scaffold Hopping

Published SAR demonstrates that oxalamide incorporation at C-3 of heterobicyclic p38α MAP kinase inhibitors yields a 3- to 10-fold potency enhancement, with the oxalamide carbonyl engaging in critical hydrogen-bond interactions confirmed by X-ray co-crystallography [1]. For medicinal chemistry teams exploring kinase inhibitor scaffold-hopping strategies, CAS 1396678-35-5 provides a structurally differentiated oxalamide template combining a tertiary alcohol (metabolically more stable than primary/secondary alcohol analogs) and a furan-2-yl ring amenable to further derivatization. The compound is suitable as a starting point for SAR exploration rather than as a validated lead.

Scenario 3: Immuno-Oncology IDO1/TDO2 Inhibitor Screening with an Emphasis on Heme-Displacing Chemotypes

Oxalamide-derived compounds have been developed as highly potent, orally bioavailable IDO1 inhibitors through a heme-displacement mechanism, with cellular IC₅₀ values as low as 3.9 nM [1]. The >2,500-fold potency range observed across oxalamide analogs within this series highlights the critical importance of substituent selection. CAS 1396678-35-5, while not itself characterized against IDO1, features a furan heterocycle and fluorobenzyl group—both structural motifs that could influence heme iron coordination. Procurement for IDO1/TDO2 screening panels is recommended with the explicit caveat that potency must be determined de novo.

Scenario 4: Structural Biology and Biophysical Assay Development Requiring Chemically Distinct Oxalamide Probes

The target compound's combination of a 4-fluorobenzyl group (¹⁹F NMR-active label), a furan-2-yl ring (UV-active, amenable to metabolic soft-spot analysis), and a tertiary alcohol (hydrogen-bond donor/acceptor with restricted conformational flexibility) makes it a potentially useful probe for biophysical assay development [1][2]. The ¹⁹F nucleus enables ¹⁹F NMR-based protein–ligand interaction studies without requiring isotopic labeling. The tertiary alcohol's resistance to oxidation (relative to primary/secondary alcohols) may improve compound stability in biochemical assay buffers compared to simpler hydroxypropyl oxalamide analogs. No direct comparative stability data exist; experimental verification is required.

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.